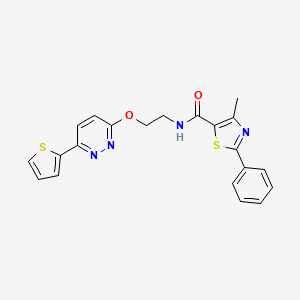

![molecular formula C17H17N3O2S B2522141 5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 338418-13-6](/img/structure/B2522141.png)

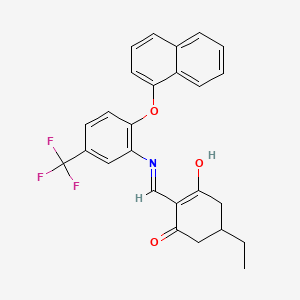

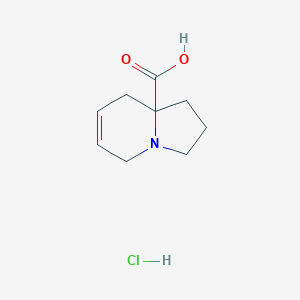

5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole is a chemical compound with the CAS No. 338418-13-6. It has several synonyms, including 5-([(PENTANOYLOXY)IMINO]METHYL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE, Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-phenyl-, O-(1-oxopentyl)oxime, (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino pentanoate, and N-(PENTANOYLOXY)-N-[(6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYLENE]AMINE .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .Scientific Research Applications

Anticancer Activity

Research on compounds related to 5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole has shown promising anticancer properties. For instance, a study by El-Naem et al. (2003) synthesized a series of compounds, including thiocarboximidopyrazolyl and phenylpyrazolyl derivatives, which were tested against 60 types of human cancer cell lines. Certain compounds in this series were identified as potent, highlighting the potential of these chemical structures in cancer treatment El-Naem, S. I., El‐Nzhawy, A., El-Diwani, H., & Abdel Hamid, A. O. (2003).

Antimicrobial Activity

Another significant area of research involves the antimicrobial potential of these compounds. A study conducted by Ur et al. (2004) focused on the synthesis of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives, which demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus epidermidis. This suggests the compound's utility in developing new antimicrobial agents Ur, F., Cesur, N., Birteksoez, S., & Ötük, G. (2004).

Anti-Tuberculosis Activity

The compound's derivatives have also been explored for their antitubercular activity. Ramprasad et al. (2016) reported the synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, showing significant inhibitory activity against Mycobacterium tuberculosis. This research underscores the potential of these compounds in developing new treatments for tuberculosis Ramprasad, J., Nayak, N., Dalimba, U., Yogeeswari, P., & Sriram, D. (2016).

Immunoregulatory and Anti-Inflammatory Agents

Compounds within this class have also been studied for their potential as immunoregulatory and anti-inflammatory agents. Bender et al. (1985) synthesized a series of substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, evaluating their efficacy in rat adjuvant-induced arthritis and mouse oxazolone-induced contact sensitivity assays. The findings suggest that these compounds could be developed as novel immunoregulatory anti-inflammatory drugs Bender, P., Hill, D. T., Offen, P., Razgaitis, K., Lavanchy, P., Stringer, O., Sutton, B., Griswold, D., Dimartino, M., & Walz, D. T. (1985).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives, however, have been found to influence a variety of biochemical pathways, potentially leading to downstream effects .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely, influencing their bioavailability .

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-2-3-9-15(21)22-18-12-14-16(13-7-5-4-6-8-13)19-17-20(14)10-11-23-17/h4-8,10-12H,2-3,9H2,1H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGLHIHXFJCEPH-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)ON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

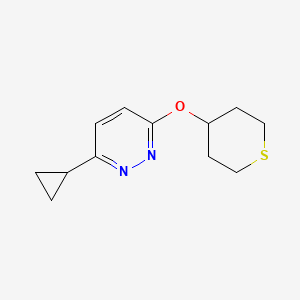

![Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2522059.png)

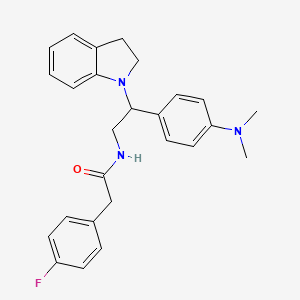

![1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2522060.png)

![methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522065.png)

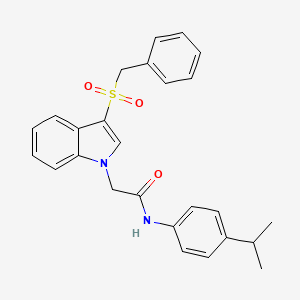

![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)